tert-Butyl 3-((((benzyloxy)carbonyl)amino)methyl)-3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate
Overview
Description
Tert-Butyl 3-((((benzyloxy)carbonyl)amino)methyl)-3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate is a useful research compound. Its molecular formula is C21H30N2O6 and its molecular weight is 406.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Derivatives and Intermediates : The compound serves as a versatile intermediate in the synthesis of various chemical entities. For example, Nativi, Reymond, and Vogel (1989) demonstrated its use in the synthesis of protected amines and derivatives, which are crucial in organic chemistry (Nativi, Reymond, & Vogel, 1989).
Applications in Organic Reactions : The compound plays a significant role in Diels-Alder reactions and other organic synthesis processes. Padwa, Brodney, and Lynch (2003) highlighted its use in preparing specific organic compounds, showcasing its versatility in organic syntheses (Padwa, Brodney, & Lynch, 2003).
Role in Research and Development
Development of Novel Synthetic Pathways : Researchers like Alizadeh, Rostamnia, and Zhu (2006) utilized the compound for developing new synthetic methods for creating benzoyl(tert-butyl)amino]carbonyl derivatives, contributing to advancements in synthetic chemistry (Alizadeh, Rostamnia, & Zhu, 2006).
Structural Studies and Molecular Design : Investigations into the structure and properties of similar compounds aid in understanding molecular interactions and designing new molecules. Jasch, Höfling, and Heinrich (2012) explored the tert-Butyl phenylazocarboxylates family for their potential in organic chemistry, contributing to the knowledge base in this field (Jasch, Höfling, & Heinrich, 2012).
Contributions to Peptide Chemistry
- Peptide Chemistry and Drug Design : The tert-Butyl group, a key component of the compound, is often used in peptide synthesis. Sajjadi and Lubell (2008) detailed the synthesis of azetidine-2-carboxylic acid analogs, demonstrating the importance of such compounds in peptide chemistry and potential pharmaceutical applications (Sajjadi & Lubell, 2008).
Properties
IUPAC Name |
tert-butyl 3-(2-ethoxy-2-oxoethyl)-3-(phenylmethoxycarbonylaminomethyl)azetidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O6/c1-5-27-17(24)11-21(14-23(15-21)19(26)29-20(2,3)4)13-22-18(25)28-12-16-9-7-6-8-10-16/h6-10H,5,11-15H2,1-4H3,(H,22,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRBBQDDJBPZLPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(CN(C1)C(=O)OC(C)(C)C)CNC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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